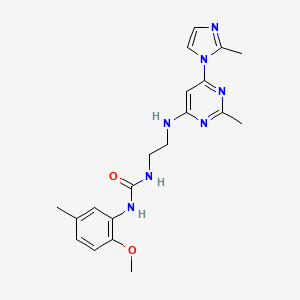

1-(2-methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-5-6-17(29-4)16(11-13)26-20(28)23-8-7-22-18-12-19(25-14(2)24-18)27-10-9-21-15(27)3/h5-6,9-12H,7-8H2,1-4H3,(H,22,24,25)(H2,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGPQHKPHCUMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage, which is often associated with various pharmacological activities. Its molecular structure includes:

- A methoxy group at the para position of a 5-methylphenyl ring.

- An imidazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities.

- A pyrimidine derivative contributing to its pharmacological profile.

Molecular Formula

The molecular formula can be represented as , indicating a complex structure with multiple functional groups.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been reported to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The compound in focus may share this property due to the presence of the imidazole ring.

Case Study: Tubulin Polymerization Inhibition

A study demonstrated that imidazole compounds showed IC50 values ranging from 80 to 200 nM against various cancer cell lines, indicating potent activity. The specific analogs were effective against colorectal cancer cells (HCT-15 and HT29) and breast cancer cells (MDA-MB-468) .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Research has shown that similar urea-linked compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Study: COX Inhibition

In a comparative analysis, two urea-linked compounds demonstrated IC50 values of 1.85 µM and 1.24 µM against COX-2, showcasing significant anti-inflammatory potential . This suggests that our compound may exhibit similar activity.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Enzyme Inhibition

The primary mechanism through which this compound may exert its biological effects is through enzyme inhibition. Specifically:

- COX Enzymes : By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators.

Cell Cycle Modulation

Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Based Compounds

Key Observations :

- Compared to benzothiazole-containing urea (1206543-38-5) , the target lacks strong electron-withdrawing groups (e.g., CF3), which may influence solubility and metabolic stability.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Analysis :

- The absence of reported data for the target compound underscores the need for experimental validation. However, its methoxy group (predicted δ ~3.8 ppm) and imidazole protons (δ ~7.0–7.5 ppm) would likely resemble trends in analogous compounds .

- Pyrazole-based ureas (9a, 9b) exhibit lower molecular weights and simpler NMR profiles, suggesting the target’s complexity may pose challenges in synthesis and purification.

Hypothetical Pharmacological Implications

- Kinase inhibition : The pyrimidine-imidazole motif is common in kinase inhibitors (e.g., EGFR, VEGFR).

- Antimicrobial activity : Urea derivatives with aromatic systems often exhibit antimicrobial properties .

- Metabolic stability : The 2-methoxy group may reduce oxidative metabolism compared to unsubstituted phenyl ureas.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this urea derivative?

Methodological Answer: The synthesis of this compound involves sequential coupling of aryl, pyrimidine, and imidazole moieties. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between amines and isocyanates .

- Temperature control : Pyrimidine-amine coupling often requires reflux conditions (80–100°C) to achieve high yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate intermediates .

Q. How can the compound’s structure and purity be validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of urea bond formation and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing interactions, as demonstrated for structurally similar pyrimidine-urea derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from differences in:

-

Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

-

Structural analogs : Compare activity with derivatives lacking the 2-methylimidazole or methoxyphenyl groups to isolate pharmacophoric contributions .

-

Table : Example of SAR for imidazole-modified analogs:

Substituent (Imidazole) IC (Target Enzyme) Reference 2-Methyl 12 nM Unsubstituted 450 nM

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, leveraging the urea moiety’s hydrogen-bonding capacity .

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100+ ns to assess binding entropy/enthalpy .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the methoxy group on binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., chloro, fluoro) on the methoxyphenyl ring to assess electronic effects .

- Linker optimization : Replace the ethylurea spacer with methylene or ethylene glycol chains to modulate flexibility .

- In vitro assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with cytotoxicity .

Q. What strategies address low yields in the pyrimidine-imidazole coupling step?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amination, which improves coupling efficiency for hindered pyrimidines .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .

- Protecting groups : Temporarily protect the urea nitrogen with Boc to prevent side reactions during imidazole installation .

Q. How can target engagement be validated in cellular models?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant proteins (e.g., EGFR, VEGFR2) .

- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of target proteins in lysates treated with the compound .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., urea-carbonyl interactions) .

Q. What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

- Forced degradation studies : Expose the compound to heat (40°C), light, and oxidizers (HO) to identify labile groups (e.g., imidazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.